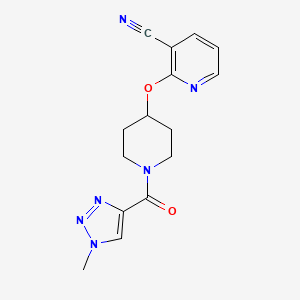

2-((1-(1-méthyl-1H-1,2,3-triazole-4-carbonyl)pipéridin-4-yl)oxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoles can generally be synthesized through a [3+2] cycloaddition, a type of reaction that combines a three-atom component with a two-atom component . One common method for synthesizing 1,2,3-triazoles involves the use of copper(I) catalysis .

Mécanisme D'action

Target of Action

It is known that 1h-1,2,3-triazole derivatives can interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown. 1h-1,2,3-triazole is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It has been suggested that triazole derivatives can interact with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially affect microtubule dynamics and disrupt cellular processes.

Result of Action

Some triazole derivatives have shown promising antibacterial and antifungal activities . This suggests that the compound might have similar effects, but further studies are needed to confirm this.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its specificity. This compound has a high affinity for certain receptors in the brain, which allows researchers to selectively modulate their activity. This specificity can be useful for studying the function of specific brain regions and circuits. However, one limitation of this compound is its potential toxicity. High doses of this compound can be toxic to neurons, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. One area of interest is in the development of new compounds that are more specific and less toxic than the current compound. Another area of interest is in the study of the long-term effects of this compound on brain function and behavior. Finally, researchers are also interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders.

Conclusion:

In conclusion, 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has shown promise in a variety of scientific research applications. Its specificity and ability to modulate the activity of certain receptors in the brain make it a valuable tool for studying the brain and its function. However, its potential toxicity and limitations in certain experiments must be carefully considered. Future research on this compound will likely focus on developing new compounds with improved specificity and exploring its potential therapeutic applications.

Méthodes De Synthèse

The synthesis method for 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves several steps. The first step is the synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ol, which is then reacted with 2-chloronicotinonitrile to produce the final compound. This synthesis method has been optimized over time to increase the yield and purity of the final product.

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicamenteux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché, comme le médicament anticonvulsivant rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et un antibiotique β-lactame tazobactam .

Synthèse organique

Les 1,2,3-triazoles sont largement utilisés en synthèse organique . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre .

Chimie des polymères

Dans le domaine de la chimie des polymères, les 1,2,3-triazoles sont utilisés en raison de leur grande stabilité chimique . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .

Chimie supramoléculaire

Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire en raison de leur fort moment dipolaire et de leur capacité à former des liaisons hydrogène . Ces caractéristiques font que le motif 1,2,3-triazole substitué ressemble structurellement à la liaison amide, imitant une liaison amide E ou Z .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison, une stratégie chimique utilisée pour former des liaisons covalentes stables entre deux molécules .

Biologie chimique

Dans le domaine de la biologie chimique, les 1,2,3-triazoles sont utilisés en raison de leur capacité à former une variété de liaisons non covalentes avec les enzymes et les récepteurs .

Imagerie fluorescente

Les 1,2,3-triazoles sont utilisés en imagerie fluorescente, une technique utilisée en biologie cellulaire pour visualiser les cellules et les composants cellulaires à l'aide de colorants fluorescents et d'un microscope à fluorescence .

Science des matériaux

En science des matériaux, les 1,2,3-triazoles sont utilisés en raison de leur grande stabilité chimique et de leur fort moment dipolaire .

Propriétés

IUPAC Name |

2-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20-10-13(18-19-20)15(22)21-7-4-12(5-8-21)23-14-11(9-16)3-2-6-17-14/h2-3,6,10,12H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWMETXWSFWUMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)